molecular formula C18H22O3 B4967505 1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene

1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene

Cat. No.: B4967505
M. Wt: 286.4 g/mol
InChI Key: HRBKJULGMBOTAB-UHFFFAOYSA-N
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Description

1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a propoxy group substituted with a methylphenoxy moiety on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethoxy-4-hydroxybenzene and 3-(4-methylphenoxy)propyl bromide.

    Etherification Reaction: The key step in the synthesis is the etherification reaction, where 1-ethoxy-4-hydroxybenzene reacts with 3-(4-methylphenoxy)propyl bromide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Nitro, sulfo, or halo derivatives of the benzene ring.

Scientific Research Applications

1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific properties.

    Biology and Medicine: Studied for its potential biological activity and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene
  • 1-ethoxy-4-[3-(4-chlorophenoxy)propoxy]benzene
  • 1-ethoxy-4-[3-(4-fluorophenoxy)propoxy]benzene

Uniqueness

1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene is unique due to the presence of the methylphenoxy group, which can impart specific chemical and physical properties to the compound

Properties

IUPAC Name

1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-3-19-16-9-11-18(12-10-16)21-14-4-13-20-17-7-5-15(2)6-8-17/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBKJULGMBOTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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